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Abstract

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for
Piroxicam, a well-established anti-inflammatory agent.[1] This design allows for effective
therapeutic action while potentially mitigating some of the gastrointestinal side effects
associated with the parent drug. This technical guide provides a comprehensive overview of
the chemical structure of Ampiroxicam, its synthesis pathway from readily available starting
materials, and detailed experimental protocols for key transformations. Quantitative data is
presented in structured tables for clarity, and the synthesis pathway is visualized using a DOT
script-generated diagram.

Chemical Structure of Ampiroxicam

Ampiroxicam, systematically named ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-
ylcarbamoyl)-1A®°,2-benzothiazin-4-ylJoxy]ethyl carbonate, is a complex molecule featuring a
benzothiazine core structure.[2] The key structural feature that distinguishes Ampiroxicam
from its active metabolite, Piroxicam, is the presence of a 1-[(ethoxycarbonyl)oxy]ethyl ether
linkage at the 4-hydroxyl position of the benzothiazine ring. This modification renders the
molecule inactive until it is metabolized in the body to release Piroxicam.[3]

Chemical Formula: C20H21N307S[4]
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Molecular Weight: 447.46 g/mol [4]

Canonical SMILES: CCOC(=0)OC(C)OC1=C(N(S(=0)
(=0)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3[2]

INChl Key: LSNWBKACGXCGAJ-UHFFFAOYSA-N][2]
Image of the Chemical Structure:

lw.alt text

Synthesis Pathway

The synthesis of Ampiroxicam is a multi-step process that begins with the construction of the
core 4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
(Piroxicam) scaffold, followed by the strategic addition of the prodrug moiety. The overall
synthesis can be conceptually divided into two main stages: the synthesis of Piroxicam and the
subsequent conversion to Ampiroxicam.

Stage 1: Synthesis of Piroxicam

The synthesis of Piroxicam typically starts from saccharin, a readily available and inexpensive
starting material. The key steps involve the formation of a benzothiazine ring system, followed
by functionalization to introduce the necessary carboxamide and pyridyl groups.

Stage 2: Synthesis of Ampiroxicam from Piroxicam

The final step in the synthesis of Ampiroxicam involves the etherification of the enolic hydroxyl
group of Piroxicam. This is achieved by reacting Piroxicam with a suitable electrophile, namely
ethyl 1-chloroethyl carbonate. This reaction introduces the 1-[(ethoxycarbonyl)oxy]ethyl group,

thus forming the prodrug.

Data Presentation

The following tables summarize the key quantitative data for the starting materials,
intermediates, and the final product, Ampiroxicam.

Table 1: Physicochemical Properties of Key Compounds
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] Molecular ] ]
Chemical . Melting Point .
Compound Weight ( g/mol Solubility
Formula ) (°C)
Soluble in
o DMSO, slightly
Piroxicam C15H13N304S 331.35 198-200 .
soluble in
ethanol.
Ethyl 1- Soluble in
chloroethyl CsHoClOs 152.57 - common organic
carbonate solvents.
Soluble in
Ampiroxicam C20H21N307S 447 .46 159-161 alcohol, insoluble

in acetone.[5]

Table 2: Spectroscopic Data for Ampiroxicam

Spectroscopic Technique

Key Peaks/Signals

Mass Spectrometry (MS)

miz: 447.11 (M*)[6]

Infrared (IR) Spectroscopy (predicted)

v (cm~1): ~3340 (N-H stretch), ~1750 (C=0,
carbonate), ~1680 (C=0, amide), ~1350 &
~1150 (SO2)

1H NMR Spectroscopy (predicted, CDClI3)

o (ppm): ~1.3 (t, 3H, OCH2CHs), ~1.6 (d, 3H,
OCH(CH3)0), ~3.4 (s, 3H, N-CH3), ~4.2 (q, 2H,
OCH2CHs), ~6.0 (g, 1H, OCH(CHs)0O), ~7.0-8.5
(m, 8H, Ar-H)

13C NMR Spectroscopy (predicted, CDCIs)

0 (ppm): ~15 (OCH2CHs), ~20 (OCH(CHs)0),
~35 (N-CHs), ~65 (OCH2CHs), ~100
(OCH(CHs)0), ~115-155 (Ar-C), ~160 (C=0,
amide), ~155 (C=0, carbonate)

Experimental Protocols
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The following are detailed experimental protocols for the key steps in the synthesis of
Ampiroxicam.

Synthesis of Piroxicam from Saccharin (lllustrative
Pathway)

This is a generalized procedure based on common synthetic routes. Specific conditions may
vary.

¢ N-Alkylation of Saccharin: Saccharin is reacted with an alkylating agent, such as methyl
iodide, in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.qg.,
acetone) to yield N-methylsaccharin.

» Ring Opening and Rearrangement: N-methylsaccharin is treated with a strong base, such as
sodium ethoxide in ethanol. This induces a rearrangement to form the sodium salt of methyl
2-(methylsulfamoyl)benzoate.

e Cyclization: The resulting ester is cyclized under acidic conditions to form 4-hydroxy-2-
methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.

o Amidation: The methyl ester is then reacted with 2-aminopyridine in a high-boiling solvent
such as xylene, typically with azeotropic removal of methanol, to afford Piroxicam. The
product is then purified by recrystallization.

Synthesis of Ethyl 1-chloroethyl carbonate

» To a solution of ethanol (1.0 eq) and pyridine (1.1 eq) in dichloromethane, cooled to 0 °C, is
added 1-chloroethyl chloroformate (1.0 eq) dropwise.

e The reaction mixture is allowed to warm to room temperature and stirred overnight.

e The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and
the solvent is removed under reduced pressure to yield ethyl 1-chloroethyl carbonate as an
oil.

Synthesis of Ampiroxicam from Piroxicam
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e Piroxicam (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide
(DMF) or acetonitrile.

e A non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 eq), is added to
the solution.

o Ethyl 1-chloroethyl carbonate (1.1 eq) is added dropwise to the reaction mixture at room
temperature.

e The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer
chromatography (TLC).

e Upon completion, the reaction mixture is poured into water and the product is extracted with
a suitable organic solvent (e.g., ethyl acetate).

» The combined organic layers are washed with water and brine, dried over anhydrous sodium
sulfate, and the solvent is evaporated under reduced pressure.

e The crude product is purified by column chromatography on silica gel or by recrystallization
from a suitable solvent system (e.g., ethanol/water) to afford Ampiroxicam as a solid.

Mandatory Visualization

The following diagram illustrates the synthesis pathway of Ampiroxicam from Piroxicam.

Piroxicam sps s
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Caption: Synthesis of Ampiroxicam from Piroxicam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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